ルタマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rutamycin, also known as rutamycinum, rutamycine, and rutamicina, is a macrolide . It has a molecular formula of C44H72O11 .

Synthesis Analysis

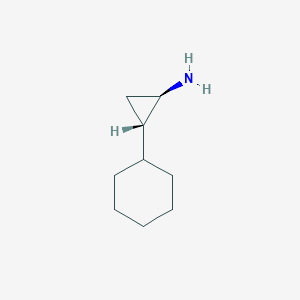

The total synthesis of Rutamycin B, which is a macrolide antibiotic, was achieved via a Suzuki macrocyclization . The process involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling .

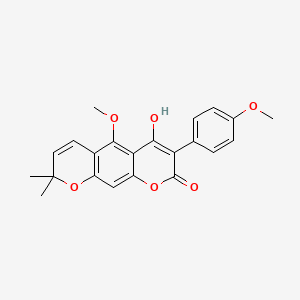

Molecular Structure Analysis

Rutamycin has a complex molecular structure with 17 stereogenic centers and a 26-membered ring . It contains a total of 129 bonds, including 57 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 double bonds, and 2 six-membered rings .

Chemical Reactions Analysis

The synthesis of Rutamycin B involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling . This process was crucial in the formation of the 26-membered ring structure of Rutamycin B .

Physical And Chemical Properties Analysis

Rutamycin has an average mass of 777.036 Da and a monoisotopic mass of 776.507446 Da . It is generally soluble in organic solvents, except hydrocarbons, and is insoluble in water .

科学的研究の応用

リン酸基転移反応の阻害

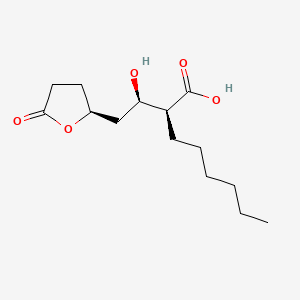

ルタマイシンは、ミトコンドリアにおけるリン酸基転移反応の阻害剤として代謝研究で使用されてきました {svg_1}. 様々な薬剤によって誘導される酸化リン酸化とATPアーゼ反応を阻害することが判明しています {svg_2}.

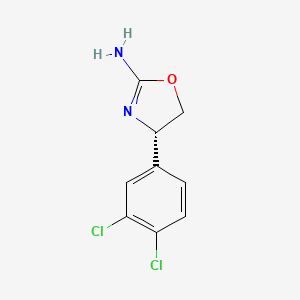

他の抗生物質との比較研究

ルタマイシンは、オスマイシン、ペリマイシン、ベントリシジンなどの他の抗生物質と、その阻害特性に関して比較されてきました {svg_3}. これらの比較研究は、これらの抗生物質の異なる作用機序を理解するのに役立ちます {svg_4}.

ミトコンドリア代謝に関する研究

ルタマイシンは、ミトコンドリア代謝に焦点を当てた研究で使用されてきました {svg_5}. ラット肝臓ミトコンドリアにおける酸化リン酸化および関連反応に対するその影響は、広く研究されてきました {svg_6}.

抗生物質の有効性に関する調査

ルタマイシンは、抗生物質の有効性と細菌の細胞呼吸の関係を理解するための研究で使用されてきました {svg_7}. 研究の結果、ルタマイシンなどの静菌性抗生物質による細胞呼吸の抑制は、殺菌作用を阻害する支配的な効果であることがわかりました {svg_8}.

抗生物質の毒性に関する研究

ルタマイシンは、抗生物質の哺乳動物細胞培養に対する毒性を理解するための研究で使用されてきました {svg_9}. これらの研究は、これらの抗生物質の安全性プロファイルを理解するのに役立ちます {svg_10}.

癌化学療法における潜在的な応用

癌化学療法におけるルタマイシンの潜在的な応用に関する研究が進められています {svg_11}. 目標は、多くの副作用を引き起こすことが知られているPt(II)錯体への代替手段を見つけることです {svg_12}.

Safety and Hazards

When handling Rutamycin, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

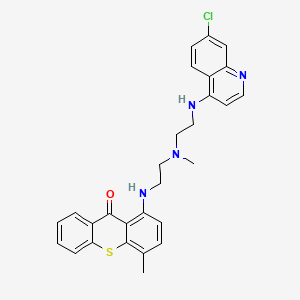

作用機序

Target of Action

Rutamycin, a type of antibiotic, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the process of oxidative phosphorylation, which is responsible for the production of ATP, the primary energy currency of the cell .

Mode of Action

Rutamycin inhibits the function of ATP synthase, thereby disrupting the process of oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by Rutamycin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Rutamycin disrupts the flow of protons across the mitochondrial membrane, which is a key step in the production of ATP . This disruption can lead to a decrease in the efficiency of the electron transport chain, another crucial component of oxidative phosphorylation .

Result of Action

The primary result of Rutamycin’s action is the inhibition of ATP production .

生化学分析

Biochemical Properties

Rutamycin interacts with various biomolecules, particularly enzymes involved in oxidative phosphorylation . It inhibits ATPase reactions induced by various agents . The properties of Rutamycin on mitochondrial metabolism were found to be identical with those of other antibiotics like ossamycin and peliomycin .

Cellular Effects

Rutamycin has significant effects on cellular processes. It inhibits oxidative phosphorylation, which is a major consumer of cellular energy output . This inhibition affects the cell’s energy metabolism, leading to suppressed cellular respiration .

Molecular Mechanism

Rutamycin exerts its effects at the molecular level primarily by inhibiting oxidative phosphorylation . It binds to the c-ring of the ATP synthase, blocking the access of protons to the carboxyl group of Glu59 . This inhibits the ATPase reactions and disrupts the energy transfer pathway in the cell .

Temporal Effects in Laboratory Settings

The effects of Rutamycin have been studied over time in laboratory settings, particularly in relation to its impact on mitochondrial function

Metabolic Pathways

Rutamycin is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway

Transport and Distribution

Rutamycin’s transport and distribution within cells and tissues are closely tied to its role in inhibiting oxidative phosphorylation

Subcellular Localization

Rutamycin primarily localizes in the mitochondria, where it interacts with ATP synthase to inhibit oxidative phosphorylation This subcellular localization is crucial for its activity and function

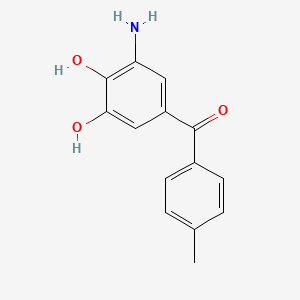

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rutamycin involves the condensation of two key starting materials, namely 2,4-dihydroxybenzaldehyde and L-tryptophan. The reaction is catalyzed by a bacterial enzyme called RutA, which facilitates the formation of the C-C bond between the two aromatic rings. The final step of the synthesis involves the oxidation of the resulting product to form Rutamycin.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "L-tryptophan" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and L-tryptophan in the presence of RutA enzyme", "Step 2: Formation of C-C bond between the two aromatic rings", "Step 3: Oxidation of the resulting product to form Rutamycin" ] } | |

CAS番号 |

1404-59-7 |

分子式 |

C44H72O11 |

分子量 |

777.0 g/mol |

IUPAC名 |

(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |

InChIキー |

LVWVMRBMGDJZLM-BONFEJLISA-N |

異性体SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |

SMILES |

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

正規SMILES |

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Rutamycin; Oligomycin D; A 272; A272; A-272 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)